molecular formula C10H9N3O2 B3281584 4-(1H-Imidazol-2-ylamino)-benzoic acid CAS No. 737732-00-2

4-(1H-Imidazol-2-ylamino)-benzoic acid

Cat. No.: B3281584
CAS No.: 737732-00-2
M. Wt: 203.2 g/mol
InChI Key: MIBKTJWXBNXSOW-UHFFFAOYSA-N
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Description

4-(1H-Imidazol-2-ylamino)-benzoic acid is a compound that features an imidazole ring attached to a benzoic acid moiety. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, which is known for its broad range of chemical and biological properties The benzoic acid component is a simple aromatic carboxylic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-Imidazol-2-ylamino)-benzoic acid typically involves the formation of the imidazole ring followed by its attachment to the benzoic acid moiety. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which forms the imidazole ring . The reaction conditions are mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes that ensure high yield and purity. These methods often utilize automated systems and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4-(1H-Imidazol-2-ylamino)-benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like tert-butyl hydroperoxide (TBHP) for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce various reduced derivatives.

Scientific Research Applications

4-(1H-Imidazol-2-ylamino)-benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1H-Imidazol-2-ylamino)-benzoic acid involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, affecting their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole derivatives such as:

  • 1H-Imidazole-4-carboxylic acid
  • 2-(1H-Imidazol-2-yl)benzoic acid
  • 4-(1H-Imidazol-1-yl)benzoic acid

Uniqueness

4-(1H-Imidazol-2-ylamino)-benzoic acid is unique due to its specific structure, which combines the properties of both the imidazole ring and the benzoic acid moiety. This combination allows it to exhibit a wide range of chemical and biological activities, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

4-(1H-imidazol-2-ylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c14-9(15)7-1-3-8(4-2-7)13-10-11-5-6-12-10/h1-6H,(H,14,15)(H2,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIBKTJWXBNXSOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NC2=NC=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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